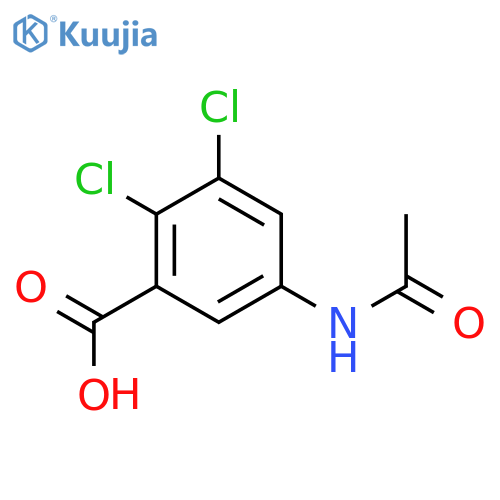Cas no 50917-31-2 (2,3-Dichloro-5-acetamidobenzoic acid)

50917-31-2 structure
商品名:2,3-Dichloro-5-acetamidobenzoic acid
2,3-Dichloro-5-acetamidobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 50917-31-2
- EN300-28278173
- 2,3-dichloro-5-acetamidobenzoic acid
- 2,3-Dichloro-5-acetamidobenzoic acid
-
- インチ: 1S/C9H7Cl2NO3/c1-4(13)12-5-2-6(9(14)15)8(11)7(10)3-5/h2-3H,1H3,(H,12,13)(H,14,15)
- InChIKey: RCHOOQLRXMHZQM-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC(=CC=1C(=O)O)NC(C)=O)Cl
計算された属性
- せいみつぶんしりょう: 246.9802985g/mol
- どういたいしつりょう: 246.9802985g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 272
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 66.4Ų
2,3-Dichloro-5-acetamidobenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28278173-5g |
2,3-dichloro-5-acetamidobenzoic acid |
50917-31-2 | 5g |
$2443.0 | 2023-09-09 | ||
| Enamine | EN300-28278173-0.25g |
2,3-dichloro-5-acetamidobenzoic acid |
50917-31-2 | 95.0% | 0.25g |
$774.0 | 2025-03-19 | |
| Enamine | EN300-28278173-0.5g |
2,3-dichloro-5-acetamidobenzoic acid |
50917-31-2 | 95.0% | 0.5g |
$809.0 | 2025-03-19 | |
| Enamine | EN300-28278173-5.0g |
2,3-dichloro-5-acetamidobenzoic acid |
50917-31-2 | 95.0% | 5.0g |
$2443.0 | 2025-03-19 | |
| Enamine | EN300-28278173-10.0g |
2,3-dichloro-5-acetamidobenzoic acid |
50917-31-2 | 95.0% | 10.0g |
$3622.0 | 2025-03-19 | |
| Enamine | EN300-28278173-1g |
2,3-dichloro-5-acetamidobenzoic acid |
50917-31-2 | 1g |
$842.0 | 2023-09-09 | ||
| Enamine | EN300-28278173-0.05g |
2,3-dichloro-5-acetamidobenzoic acid |
50917-31-2 | 95.0% | 0.05g |
$707.0 | 2025-03-19 | |
| Enamine | EN300-28278173-0.1g |
2,3-dichloro-5-acetamidobenzoic acid |
50917-31-2 | 95.0% | 0.1g |
$741.0 | 2025-03-19 | |
| Enamine | EN300-28278173-1.0g |
2,3-dichloro-5-acetamidobenzoic acid |
50917-31-2 | 95.0% | 1.0g |
$842.0 | 2025-03-19 | |
| Enamine | EN300-28278173-2.5g |
2,3-dichloro-5-acetamidobenzoic acid |
50917-31-2 | 95.0% | 2.5g |
$1650.0 | 2025-03-19 |
2,3-Dichloro-5-acetamidobenzoic acid 関連文献
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
50917-31-2 (2,3-Dichloro-5-acetamidobenzoic acid) 関連製品
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
